Lipophilicity Comparison: n-Propyl vs. Isopropyl Substituent LogP Values
The n-propyl derivative shows a computed LogP of 2.1982, while the branched isopropyl analog (CAS 22441-56-1) has a LogP of 2.1966 . The 0.0016 log unit increase, though small in absolute magnitude, reflects the greater hydrophobic surface area accessible to the linear alkyl chain versus the compact, branched isopropyl group. This differential is expected to amplify in retention time differences under reverse-phase chromatographic conditions. TPSA is identical at 12.03 for both compounds, confirming that polarity differences arise solely from the alkyl chain topology.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.1982 (n-propyl derivative, CAS 22441-54-9) |
| Comparator Or Baseline | LogP = 2.1966 (isopropyl derivative, CAS 22441-56-1) |
| Quantified Difference | ΔLogP = +0.0016 (target more lipophilic) |
| Conditions | Computed values as reported by vendor (Leyan); no experimental LogP data available for either compound |
Why This Matters
Even a marginal LogP difference guides selection when optimizing passive membrane permeability in medicinal chemistry programs where the norbornene-amine scaffold is being elaborated into drug candidates.
